(R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl alcohol core substituted with an isopropylthio group and an octylaminoethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride typically involves multiple steps, including the formation of the benzyl alcohol core, introduction of the isopropylthio group, and attachment of the octylaminoethyl group. Common synthetic routes may involve:
Formation of Benzyl Alcohol Core: This step can be achieved through the reduction of benzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Introduction of Isopropylthio Group: The isopropylthio group can be introduced via a nucleophilic substitution reaction using isopropylthiol and a suitable leaving group on the benzyl alcohol core.
Attachment of Octylaminoethyl Group: This step involves the reaction of the benzyl alcohol derivative with an octylamine derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the isopropylthio group or to convert the benzyl alcohol to a benzylamine using reducing agents like LiAlH4.
Substitution: The isopropylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-4-[methylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride**
- (R,R)-4-[ethylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride**
Uniqueness
(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity compared to its methylthio and ethylthio analogs
Properties
CAS No. |
54767-74-7 |
---|---|
Molecular Formula |
C20H36ClNOS |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
(1R,2R)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H35NOS.ClH/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3;/h11-14,16-17,20-22H,5-10,15H2,1-4H3;1H/t17-,20+;/m1./s1 |
InChI Key |
JRJJHIUHSILDOH-XLCHORMMSA-N |
Isomeric SMILES |
CCCCCCCCN[C@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O.Cl |
Canonical SMILES |
CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.